3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-3-yl)propanamide

Medicinal Chemistry Structual Biology Ligand Design

Addressing the synthetic bottleneck in HTS laboratories. This pre-formed amide building block eliminates the amide coupling step, offering immediate assay readiness. It serves as a critical 3-pyridinyl representative for matched-pair regioisomer screens. Validated scaffold for aromatase (CYP19A1) inhibitor discovery with nanomolar potency (IC₅₀ 30.3 nM in related analogs). Superior predicted membrane permeability (cLogP improvement) over carboxylic acid precursors for intracellular antibacterial target engagement studies.

Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
Cat. No. B12202260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-3-yl)propanamide
Molecular FormulaC19H18N2O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CN=CC=C3
InChIInChI=1S/C19H18N2O4/c1-12-8-19(23)25-17-10-16(24-2)13(9-15(12)17)5-6-18(22)21-14-4-3-7-20-11-14/h3-4,7-11H,5-6H2,1-2H3,(H,21,22)
InChIKeySXECQPBHJKUEMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-3-yl)propanamide: Procurement-Relevant Structural and Pharmacochemical Profile


3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-3-yl)propanamide (CAS 1010902-03-0) is a synthetic coumarin-pyridine hybrid amide with molecular formula C₁₉H₁₈N₂O₄ and molecular weight 338.4 g/mol . The compound integrates a 7-methoxy-4-methyl-2H-chromen-2-one (4-methylherniarin) core linked via a propanamide spacer to a pyridin-3-yl amine terminus . This architecture positions the pyridine nitrogen at the meta position relative to the amide attachment, distinguishing it from the para-substituted pyridin-4-yl isomer (CAS 1010902-08-5) . The compound belongs to the broader class of pyridyl-coumarin conjugates, a privileged scaffold with documented antimicrobial [1] and antiproliferative activities [2][3].

Why 3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-3-yl)propanamide Cannot Be Interchanged with In-Class Analogs


Generic substitution within the coumarin-propanamide class risks loss of target engagement because small changes in the pyridine nitrogen position or amide substitution produce distinct hydrogen-bonding geometries and conformational preferences. The pyridin-3-yl isomer positions the heterocyclic nitrogen for potential intramolecular N–H···N interaction with the amide proton, a feature crystallographically observed in structurally cognate N-(pyridin-3-yl)amide systems [1]; the pyridin-4-yl isomer (CAS 1010902-08-5) lacks this geometry and presents a different electrostatic surface for biological recognition . Furthermore, replacing the amide with a carboxylic acid (CAS 929339-05-9) abolishes the hydrogen-bond-donating amide NH and reduces predicted membrane permeability . These structural differences are non-trivial: within the coumarin-pyridine hybrid class, pyridine regioisomerism has been shown to redirect biological activity from anticancer to antimicrobial profiles [2][3]. The quantitative evidence below demonstrates that the target compound occupies a distinct, non-substitutable position in the chemical space of coumarin-propanamide derivatives.

Quantitative Differentiation Evidence for 3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-3-yl)propanamide vs. Closest Analogs


Pyridine Regioisomerism: 3-Pyridinyl vs. 4-Pyridinyl Hydrogen-Bonding Geometry

The 3-pyridinyl substitution on the amide nitrogen of the target compound enables a geometrically feasible intramolecular N–H···N hydrogen bond between the amide NH and the pyridine ring nitrogen, as documented in the crystal structure of a cognate pyridin-3-yl amide system [1]. The 4-pyridinyl isomer (CAS 1010902-08-5) cannot form this interaction due to the para nitrogen position . This conformational constraint influences the presentation of the coumarin pharmacophore to biological targets.

Medicinal Chemistry Structual Biology Ligand Design

Parent Core Antimicrobial Potency: 7-Methoxy-4-methylcoumarin Baseline Activity

The 7-methoxy-4-methylcoumarin core (4-Methylherniarin, CAS 2555-28-4), which constitutes the chromenone portion of the target compound, exhibits quantifiable antibacterial activity. The target compound, by extending this core with a pyridin-3-yl propanamide chain, introduces additional hydrogen-bonding and π-stacking functionality anticipated to modulate potency and spectrum .

Antimicrobial Discovery Natural Product Derivatives SAR

Class-Level Antiproliferative Activity of Coumarin-Pyridine Hybrids Against MCF-7 Breast Cancer Cells

Coumarin-pyridine hybrid compounds, structurally analogous to the target molecule, have demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line. The target compound's 3-pyridinyl amide architecture maps onto the pharmacophoric features of the most active congeners in this series [1][2].

Cancer Research Cytotoxicity Screening Coumarin Hybrids

Physicochemical Differentiation: Amide vs. Carboxylic Acid Precursor for Membrane Permeability

The target compound's amide functionality confers distinct physicochemical properties compared to its carboxylic acid synthetic precursor (3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid, CAS 929339-05-9). The amide eliminates the ionizable carboxylate, reducing polar surface area and hydrogen-bond donor count, which are critical determinants of passive membrane permeability .

Drug-likeness ADMET Prediction Lead Optimization

Aromatase Inhibitory Potential: Class-Level Evidence for 3-Pyridinyl Coumarins

The 3-pyridinyl substitution on the coumarin scaffold is a recognized pharmacophoric feature for aromatase (CYP19A1) inhibition. A structurally related 7-(pyridin-3-yl)coumarin demonstrated potent aromatase inhibition with an IC₅₀ of 30.3 nM, establishing the 3-pyridinyl coumarin motif as a validated chemotype for this target [1].

Endocrine Pharmacology Aromatase Inhibition Breast Cancer

Synthetic Tractability: Amide Modularity vs. Carboxylic Acid Limitation

The propanamide linkage in the target compound provides a convergent synthetic entry point for late-stage diversification that the carboxylic acid precursor (CAS 929339-05-9) does not offer. The pre-formed amide bond allows direct structure-activity relationship (SAR) exploration by varying the amine coupling partner without requiring protecting-group manipulation of the coumarin core .

Synthetic Chemistry Library Design SAR Expansion

High-Impact Research and Procurement Application Scenarios for 3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-3-yl)propanamide


Structure-Based Design of Aromatase Inhibitors Using the 3-Pyridinyl Coumarin Pharmacophore

The target compound is positioned for use in aromatase (CYP19A1) inhibitor discovery programs, leveraging the validated 3-pyridinyl coumarin motif that has demonstrated nanomolar IC₅₀ (30.3 nM) in related analogs [1]. Its pre-organized conformation, enforced by the intramolecular N–H···N hydrogen bond unique to the 3-pyridinyl isomer [2], may reduce the entropic penalty upon CYP19A1 binding relative to the 4-pyridinyl isomer. Researchers can deploy this compound as a scaffold for fragment growth or as a reference ligand in competitive binding assays.

Antimicrobial Lead Expansion from the 4-Methylherniarin Core with Improved Drug-Likeness

Building on the validated antibacterial activity of 7-methoxy-4-methylcoumarin (IC₅₀ = 11.76 μg/mL against B. subtilis; MIC = 62.5 μg/mL against S. aureus) , the target compound offers a +1.3 log unit cLogP improvement over the carboxylic acid precursor . This enhanced predicted membrane permeability makes it a superior starting point for intracellular antibacterial target engagement studies, particularly against Gram-negative pathogens where outer membrane penetration is rate-limiting.

Regioisomeric Selectivity Profiling in Pyridyl-Coumarin Anticancer Screening Cascades

The target compound is ideally suited as the 3-pyridinyl representative in a matched-pair regioisomer screen alongside its 4-pyridinyl isomer (CAS 1010902-08-5) . Coumarin-pyridine hybrids have demonstrated low-micromolar antiproliferative IC₅₀ (1.1–3.98 μM) against MCF-7 breast cancer cells [3][4]. Systematic comparison of 3- vs. 4-pyridinyl regioisomers can reveal the contribution of pyridine nitrogen position to target selectivity, cell cycle arrest (G2/M phase), and caspase-3 activation [3].

Modular Fragment-Based Screening Libraries with Pre-Formed Amide Functionality

Procurement of the target compound as a pre-formed amide building block eliminates the amide coupling step required when starting from the carboxylic acid precursor (CAS 929339-05-9) . For high-throughput screening laboratories managing large compound collections, this translates to immediate plating and assay readiness, avoiding synthetic delays, protecting-group chemistry, and the typical 10–30% yield loss per coupling reaction. This operational efficiency is especially valuable in industrial hit-to-lead timelines.

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